An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride
An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Modulator of Nitric Oxide Synthase
4-Iodo-benzamidine hydrochloride is a specialized research chemical recognized primarily for its role as a potent inhibitor of nitric oxide synthase (NOS) isoforms. As a member of the benzamidine class of compounds, which are known competitive inhibitors of trypsin-like serine proteases, its iodinated form exhibits significant activity toward the enzyme responsible for the endogenous production of nitric oxide (NO).[1][2] Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3] The ability to selectively modulate its production makes 4-Iodo-benzamidine a valuable tool for investigating the roles of NO in health and disease.
This guide provides a comprehensive technical overview of 4-Iodo-benzamidine hydrochloride, detailing its chemical properties, mechanism of action, experimental applications, and essential safety protocols. The insights herein are curated to empower researchers in leveraging this compound to its full potential in their scientific inquiries.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. These properties dictate crucial experimental parameters such as solvent selection, storage conditions, and handling procedures.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈IN₂ · HCl | [4] |
| Molecular Weight | 298.52 g/mol | Derived from formula |
| CAS Number | 134322-01-3 | [4] |
| Appearance | White to off-white solid/powder | [] |
| Solubility | Soluble in water, ethanol, and DMSO.[][6] | [][6] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[][7] | [][7] |
Scientist's Note on Stability and Storage: 4-Iodo-benzamidine hydrochloride is relatively stable under recommended storage conditions. However, like many amine salts, it can be hygroscopic. Exposure to moisture should be minimized to prevent degradation and ensure reproducibility of experimental results.[8] It is advisable to store the compound under an inert atmosphere if long-term stability is critical. For solution preparation, using anhydrous solvents is recommended, and aqueous solutions should ideally be prepared fresh for each experiment or stored for short periods at -20°C.[6]
Section 2: Synthesis and Quality Control
While commercially available, understanding the synthesis of 4-Iodo-benzamidine provides insight into potential impurities and informs quality control strategies. A common synthetic approach is the Pinner reaction, followed by ammonolysis.
Rationale for Key Steps:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. The presence of moisture will hydrolyze the imidate intermediate back to an ester, drastically reducing the yield of the desired amidine.[9]
-
Ammonolysis: The conversion of the Pinner salt to the final amidine is achieved by treatment with ammonia. Using an alcoholic solution of ammonia is common practice.[10]
Quality Control (QC) Protocol: For researchers, verifying the purity and identity of the compound is paramount. A standard QC workflow should include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The aromatic protons will exhibit characteristic splitting patterns, and the chemical shifts will be indicative of the iodo- and amidinium substituents.
Section 3: Biochemical Pharmacology and Mechanism of Action
The primary utility of 4-Iodo-benzamidine hydrochloride stems from its action as a competitive inhibitor of nitric oxide synthase (NOS).
The NOS Catalytic Cycle: NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3] This process is essential for numerous biological signals.
Inhibition Mechanism: Benzamidine and its derivatives are structural analogs of the guanidino group of L-arginine, the natural substrate for NOS.[2] This structural mimicry allows 4-Iodo-benzamidine to bind to the active site of the enzyme, competitively blocking L-arginine from binding and thereby preventing the synthesis of NO.[2][11]
While benzamidine itself is a known inhibitor of serine proteases like trypsin, the modifications on the phenyl ring, such as iodination, can alter its selectivity profile towards other enzymes like NOS.[][12] Researchers should be mindful that at higher concentrations, off-target effects on serine proteases could occur.
Section 4: Applications in Research & Experimental Protocols
4-Iodo-benzamidine hydrochloride is a valuable tool for elucidating the role of NO in various biological systems. Its primary application is as a selective inhibitor in in vitro and cell-based assays to probe the functional consequences of reduced NO production.
Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol outlines a common method to measure the inhibitory potential of 4-Iodo-benzamidine on NOS activity by quantifying nitrite (a stable breakdown product of NO) using the Griess reagent.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 4-Iodo-benzamidine hydrochloride.
Materials:
-
Purified NOS enzyme (e.g., iNOS or nNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH₄) (cofactor)
-
4-Iodo-benzamidine hydrochloride
-
Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
Step-by-Step Methodology:
-
Prepare Standard Curve:
-
Create a serial dilution of sodium nitrite in assay buffer (e.g., from 100 µM to 0 µM).
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
Rationale: The standard curve is essential for converting the absorbance readings of the unknown samples into nitrite concentrations.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in the assay buffer.
-
Perform a serial dilution to create a range of concentrations to test (e.g., from 100 µM to 0.1 µM).
-
Rationale: Testing a wide range of concentrations is necessary to generate a dose-response curve and accurately calculate the IC₅₀ value.
-
-
Set Up Reaction Wells:
-
In triplicate, add the following to each well:
-
5 µL of Assay Buffer (for total activity control) or 5 µL of inhibitor dilution.
-
40 µL of "Master Mix" containing NOS enzyme, NADPH, and BH₄ in assay buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring a more accurate measurement of its inhibitory effect.
-
-
Initiate the Enzymatic Reaction:
-
Add 5 µL of L-Arginine solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Rationale: The addition of the substrate, L-Arginine, synchronizes the start of the reaction. The incubation period must be within the linear range of the enzyme's activity.
-
-
Develop and Read the Assay:
-
Add 50 µL of Griess Reagent Solution A to every well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to every well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Read the absorbance at 540 nm using a microplate reader.
-
Rationale: The Griess reaction is a two-step diazotization process that stoichiometrically converts nitrite into a colored azo dye, allowing for colorimetric quantification.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite) from all readings.
-
Use the standard curve to calculate the nitrite concentration in each well.
-
Plot the percent inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Section 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Iodo-benzamidine hydrochloride.
-
Hazard Identification: Harmful if swallowed.[13] May cause skin and serious eye irritation.[7] Suspected of causing genetic defects.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13] If dust is generated, a NIOSH-approved respirator is required.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling. Ensure adequate ventilation in the handling area.[8]
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13]
-
Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation: Move person to fresh air.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
4-Iodo-benzamidine hydrochloride is a specialized and potent research tool for the study of nitric oxide biology. Its ability to competitively inhibit NOS enzymes allows for the controlled investigation of NO-dependent signaling pathways. By understanding its chemical properties, mechanism of action, and proper experimental application, researchers can effectively utilize this compound to advance our knowledge in fields ranging from cardiovascular physiology to neurobiology and immunology.
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Alchem Pharmtech. 4-IODO-BENZAMIDINE HYDROCHLORIDE | CAS 134322-01-3.
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Merck Millipore. Safety Data Sheet: Benzamidine, Hydrochloride.
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ChemicalBook. 4-IODO-BENZAMIDINE HYDROCHLORIDE CAS#: 134322-01-3.
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Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.).
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Wikipedia. Benzamidine.
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Corbett, J. A., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. PubMed.
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Wu, C. C., et al. (1997). Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia. PubMed.
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Sereda, G., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Institutes of Health (NIH).
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Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed.
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